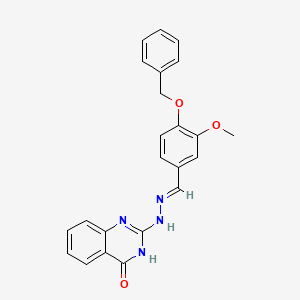![molecular formula C17H19NO2 B6118496 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B6118496.png)
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamide inhibitors. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Wirkmechanismus
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione exerts its anticancer effects by inhibiting HDACs, which are enzymes that are involved in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to chromatin condensation and repression of gene expression. By inhibiting HDACs, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione leads to hyperacetylation of histones, which leads to chromatin relaxation and activation of gene expression. This, in turn, leads to the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, as well as the replication of the human immunodeficiency virus (HIV). In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been extensively studied, which means that there is a large body of literature on its properties and effects. However, one limitation of using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments is that it is a relatively new compound, which means that its long-term effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione. One direction is to study its effects on other types of cancer, as well as its potential as a treatment for other diseases, such as malaria and HIV. Another direction is to study its mechanism of action in more detail, in order to identify new targets for anticancer therapy. Finally, there is a need for further studies to determine the long-term effects of 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione, as well as its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione is a synthetic compound that has shown promise as an anticancer agent due to its ability to inhibit HDACs. It has been extensively studied for its potential as a treatment for various types of cancer, as well as other diseases. While there are advantages and limitations to using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer and other diseases.
Synthesemethoden
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione can be synthesized through a multistep process starting from 2,3-dichloroindene. The first step involves the reaction of 2,3-dichloroindene with cycloheptylamine to form the corresponding amine. This is followed by the reaction of the amine with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with hydroxylamine to form 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer. In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
2-(cycloheptyliminomethyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16-13-9-5-6-10-14(13)17(20)15(16)11-18-12-7-3-1-2-4-8-12/h5-6,9-12,19H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEWJINMOZXYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)

![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)

![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
![N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B6118472.png)

![1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B6118488.png)
![N,N-dimethyl-3-(3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-1-propanamine](/img/structure/B6118489.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6118504.png)
![N-ethyl-N-(4-pyridinylmethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6118512.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6118521.png)
![N-(tert-butyl)-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B6118523.png)
![methyl 1-(3-{4-[(allylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6118525.png)